Hesperetin

Description

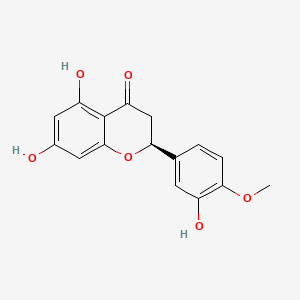

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIONOLUJZLIMTK-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022319 | |

| Record name | Hesperetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hesperetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

520-33-2 | |

| Record name | Hesperetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hesperetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hesperetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01094 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hesperetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3-dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HESPERETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9Q3D557F1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hesperetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

227.5 °C | |

| Record name | Hesperetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01094 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hesperetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Hesperetin's Mechanism of Action in Neurodegenerative Diseases: A Technical Guide

Introduction

Neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease, represent a growing global health challenge. These disorders are pathologically characterized by the progressive loss of neuronal structure and function, often culminating in cognitive decline, motor dysfunction, and eventual death.[1][2] Core mechanisms underpinning this neuronal loss include chronic neuroinflammation, excessive oxidative stress, protein misfolding and aggregation, and programmed cell death (apoptosis).[1][3][4] Natural compounds with the ability to target these interconnected pathways are of significant interest for therapeutic development.

Hesperetin (B1673127) (HPT), a flavanone (B1672756) aglycone found abundantly in citrus fruits, has emerged as a promising neuroprotective agent.[1][2][5] Its ability to cross the blood-brain barrier allows it to exert multiple beneficial effects directly within the central nervous system.[2][6] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound confers neuroprotection, focusing on its antioxidant, anti-inflammatory, anti-apoptotic, and anti-aggregation properties. The content is intended for researchers, scientists, and drug development professionals in the field of neurodegeneration.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key initiator of neuronal damage in neurodegenerative diseases.[7][8] this compound mitigates oxidative stress primarily by activating the Nrf2 antioxidant response pathway and directly scavenging free radicals.

Activation of the Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[1][9] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).

This compound induces the dissociation of Nrf2 from Keap1, facilitating Nrf2's translocation into the nucleus.[9] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to their enhanced transcription.[1][9] This results in the upregulation of crucial Phase II antioxidant enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant properties.[5][10]

-

Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key enzymes that neutralize superoxide radicals and hydrogen peroxide.[5][11][12]

-

Glutathione (GSH): A critical non-enzymatic antioxidant.[5][11][12]

This robust activation of the endogenous antioxidant defense system leads to a significant reduction in ROS levels and mitigates downstream damage, such as lipid peroxidation, measured by reduced malondialdehyde (MDA) levels.[5][10][12]

Data on Antioxidant Effects

| Model System | This compound Dose | Key Quantitative Findings | Reference |

| STZ-induced AD rat model | 10, 20 mg/kg | Significantly increased hippocampal SOD, GPx, CAT, and GSH levels; decreased MDA levels. | [12] |

| LPS-activated BV-2 cells | 100 µM | Upregulated mRNA expression of HMOX1 (HO-1) and GCLC; increased CAT, GSH, and SOD levels. | [9][11] |

| H₂O₂-treated RPE-19 cells | Not specified | Enhanced expression of SOD and GSH; inhibited production of ROS and MDA. | [5] |

Representative Experimental Protocol: Intracellular ROS Measurement

This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS.

-

Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or HT22) in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours).

-

Induction of Oxidative Stress: Introduce an oxidative stressor, such as H₂O₂ (e.g., 400 µM) or Aβ₁₋₄₂, for a specified duration.[7][13]

-

Staining: Remove the medium and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) in the dark at 37°C for 30 minutes.

-

Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Analysis: The fluorescence intensity is directly proportional to the amount of intracellular ROS. Compare the fluorescence of this compound-treated groups to the stressor-only control group.

Modulation of Neuroinflammation

Neuroinflammation, driven by the chronic activation of glial cells like microglia and astrocytes, is a critical component in the pathogenesis of neurodegenerative diseases.[1][5] this compound exerts potent anti-inflammatory effects, primarily by inhibiting the TLR4/NF-κB signaling cascade.

Inhibition of the TLR4/NF-κB Pathway

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that, upon activation by stimuli like lipopolysaccharide (LPS) or endogenous damage signals, initiates an inflammatory cascade.[14] This cascade converges on the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that governs the expression of numerous pro-inflammatory genes.

This compound has been shown to suppress the activation of the TLR4/NF-κB pathway.[5][14][15] By inhibiting this upstream signaling, this compound prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the nuclear translocation of NF-κB, thereby preventing the transcription of its target genes.[13][16] The key consequences of NF-κB inhibition by this compound include:

-

Reduced Pro-inflammatory Cytokines: Decreased production and release of TNF-α, IL-1β, and IL-6.[1][4][16]

-

Suppression of Inflammatory Enzymes: Downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][16]

-

Modulation of MAPK Signaling: this compound also inhibits the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) like p38 and ERK1/2, which are upstream regulators of inflammatory cytokine production.[1][10][16]

Data on Anti-Inflammatory Effects

| Model System | This compound Dose | Key Quantitative Findings | Reference |

| LPS-stimulated BV-2 cells | 50 µmol/L | Significantly reduced NF-κB activation and expression of IL-1β and TNF-α. | [16] |

| LPS-challenged mouse brain | Not specified | Markedly reduced expression of TLR4, p-NF-κB, TNF-α, and IL-1β. | [5][14] |

| H₂O₂-treated SH-SY5Y cells | 10-40 µM | Inhibited expression of IL-6 and TNF-α; suppressed NF-κB p65 nuclear translocation. | [7] |

Representative Experimental Protocol: Western Blot for p-NF-κB

This protocol outlines the detection of the activated (phosphorylated) form of the NF-κB p65 subunit.

-

Cell Culture and Treatment: Culture microglial cells (e.g., BV-2) and treat with this compound for 1 hour before stimulating with LPS (1 µg/mL) for 30-60 minutes.[14]

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated NF-κB p65 (e.g., at Ser536) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the p-NF-κB signal to a loading control (e.g., β-actin or total NF-κB) to determine the relative change in activation.

Prevention of Apoptotic Neuronal Death

Apoptosis is a regulated form of cell death crucial for eliminating damaged cells, but its dysregulation contributes significantly to neuronal loss in neurodegenerative diseases. This compound protects neurons by modulating key apoptotic regulators and activating pro-survival signaling pathways.

Modulation of the Intrinsic Apoptotic Pathway

The intrinsic (or mitochondrial) pathway of apoptosis is controlled by the Bcl-2 family of proteins. This compound shifts the balance in favor of cell survival by:

-

Upregulating anti-apoptotic proteins: It increases the expression of Bcl-2.[5][10][17]

-

Downregulating pro-apoptotic proteins: It decreases the expression of Bax.[5][10][17]

This increased Bcl-2/Bax ratio stabilizes the mitochondrial membrane, preventing the release of cytochrome c into the cytoplasm. Consequently, the activation of the caspase cascade is inhibited, as evidenced by a reduction in the levels of cleaved (active) caspase-9 and caspase-3, the primary executioner caspase.[5][10][17]

Activation of Pro-Survival PI3K/Akt Signaling

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes neuronal survival.[1][18] this compound has been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[19][20] Activated Akt can then phosphorylate and inactivate several pro-apoptotic targets, further reinforcing cell survival. One proposed mechanism for this activation is this compound's ability to inhibit protein phosphatase 2A (PP2A), an enzyme that normally dephosphorylates and inactivates Akt.[19]

Data on Anti-Apoptotic Effects

| Model System | This compound Dose | Key Quantitative Findings | Reference |

| AGE-stimulated SH-SY5Y cells | 40 µmol/L | Upregulated Bcl-2, downregulated Bax, and decreased caspase-12/-9/-3 activity. | [17] |

| LPS-treated mouse brain | Not specified | Increased Bcl-2 protein levels; reduced expression of JNK/Bax and cleaved Caspase-3. | [10] |

| H₂O₂-treated SH-SY5Y cells | 10-40 µM | Down-regulated Bax/Bcl-2 expression ratio. | [7] |

Representative Experimental Protocol: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Sample Preparation: Prepare brain tissue sections from treated and control animal groups on slides, or grow neuronal cells on coverslips.

-

Fixation and Permeabilization: Fix the samples with 4% paraformaldehyde, then permeabilize them with a solution like 0.1% Triton X-100 in sodium citrate (B86180) to allow enzyme access to the nucleus.

-

Labeling Reaction: Incubate the samples with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. The TdT enzyme adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.

-

Counterstaining: (Optional) Stain the nuclei with a DNA dye like DAPI (4',6-diamidino-2-phenylindole) to visualize all cells.

-

Imaging: Mount the slides/coverslips and visualize them using a fluorescence microscope. TUNEL-positive (apoptotic) cells will exhibit bright fluorescence.

-

Quantification: Count the number of TUNEL-positive cells and express it as a percentage of the total number of cells (DAPI-stained) to determine the apoptotic index.

Inhibition of Pathological Protein Aggregation

The misfolding and aggregation of specific proteins are central to the pathology of many neurodegenerative diseases, such as Aβ in Alzheimer's and α-synuclein in Parkinson's. This compound directly interferes with this process.

Action on Amyloid-β (Aβ) Fibrillogenesis

In Alzheimer's Disease, this compound has been shown to be a potent inhibitor of Aβ aggregation.[21][22] Its mechanism involves:

-

Inhibiting Fibril Formation: It prevents the conformational change of Aβ monomers into β-sheet-rich structures, which is a critical step in the formation of toxic oligomers and fibrils.[21]

-

Disassembling Pre-formed Fibrils: this compound can depolymerize existing Aβ fibrils into smaller, potentially less toxic species.[21][22]

-

Reducing Cytotoxicity: By preventing and disassembling aggregates, this compound significantly reduces Aβ-induced oxidative stress and cytotoxicity in neuronal cells.[21]

Action on α-Synuclein Fibrillogenesis

In Parkinson's Disease, this compound demonstrates a similar inhibitory effect on α-synuclein, the main component of Lewy bodies.[23][24]

-

Concentration-Dependent Inhibition: It inhibits α-synuclein fibrillation in a dose-dependent manner, with a reported half-maximal inhibitory concentration (IC₅₀) of 24.4 μM.[23][24]

-

Interference with Nucleation and Elongation: this compound interferes with the initial nucleation phase and slows the elongation rate of fibril growth.[23][24]

-

Disruption of Mature Fibrils: It can also break down mature α-synuclein fibrils.[23][24]

Data on Anti-Aggregation Effects

| Target Protein | This compound Effect | Key Quantitative Findings | Reference |

| α-Synuclein | Inhibition of fibrillation | IC₅₀ = 24.4 μM | [23][24] |

| α-Synuclein | Reduction of cytotoxicity | At 100 μM, maintained 98.4% cell activity in the presence of α-synuclein aggregates. | [24] |

| Amyloid-β | Inhibition & depolymerization | Inhibited Aβ aggregation and depolymerized preformed fibrils in a concentration-dependent manner. | [21] |

Representative Experimental Protocol: Thioflavin T (ThT) Assay

The ThT fluorescence assay is a standard method for monitoring the formation of amyloid fibrils in real-time.

-

Protein Preparation: Prepare a solution of purified Aβ or α-synuclein monomeric protein in an appropriate buffer.

-

Assay Setup: In a 96-well microplate, combine the protein solution with ThT dye. For test wells, add various concentrations of this compound. Include a positive control (protein only) and a negative control (buffer and ThT only).

-

Incubation and Measurement: Place the plate in a fluorescence plate reader set to a temperature that promotes aggregation (e.g., 37°C) with intermittent shaking. Measure fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals over several hours or days.

-

Analysis: Plot fluorescence intensity versus time. An increase in fluorescence indicates fibril formation. The inhibitory effect of this compound can be quantified by comparing the lag time, slope of the elongation phase, and final plateau fluorescence of the treated samples to the positive control. The IC₅₀ can be calculated from dose-response curves.

Conclusion and Future Directions

This compound demonstrates a robust and multifaceted mechanism of action against key pathological drivers of neurodegeneration. By concurrently activating the Nrf2 antioxidant pathway, suppressing TLR4/NF-κB-mediated neuroinflammation, inhibiting apoptosis via Bcl-2/Bax modulation and PI3K/Akt activation, and directly impeding the aggregation of both amyloid-β and α-synuclein, it presents a compelling profile for a neuroprotective therapeutic.

The preclinical data, gathered from a wide range of in vitro and in vivo models, are substantial.[1][25] However, the translation of these findings to a clinical setting remains the critical next step. Future research should focus on optimizing delivery systems to enhance bioavailability within the CNS and conducting well-designed, placebo-controlled clinical trials to definitively evaluate the safety and efficacy of this compound in patients with neurodegenerative diseases.[25] The comprehensive mechanistic understanding outlined in this guide provides a strong foundation for these future investigations, positioning this compound as a promising candidate in the search for effective disease-modifying therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Neuroprotective Effects and Therapeutic Potential of the Citrus Flavonoid this compound in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hesperidin as a Neuroprotective Agent: A Review of Animal and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and Anti-Inflammatory Effects of Citrus Flavonoid this compound: Special Focus on Neurological Disorders [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. koreascience.kr [koreascience.kr]

- 8. Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of this compound in Activated BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Research progress on the mechanism of action of this compound in cerebral ischemia: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Neuroprotective effect of this compound and nano-hesperetin on recognition memory impairment and the elevated oxygen stress in rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of this compound on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. This compound Confers Neuroprotection by Regulating Nrf2/TLR4/NF-κB Signaling in an Aβ Mouse Model | Semantic Scholar [semanticscholar.org]

- 16. Neuroinflammation and Neurodegeneration: The Promising Protective Role of the Citrus Flavanone this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Citrus Flavonoid this compound Encounters Diabetes-Mediated Alzheimer-Type Neuropathologic Changes through Relieving Advanced Glycation End-Products Inducing Endoplasmic Reticulum Stress [mdpi.com]

- 18. The Effects of Hesperidin on Neuronal Apoptosis and Cognitive Impairment in the Sevoflurane Anesthetized Rat are Mediated Through the PI3/Akt/PTEN and Nuclear Factor-κB (NF-κB) Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Natural flavonoid this compound blocks amyloid β-protein fibrillogenesis, depolymerizes preformed fibrils and alleviates cytotoxicity caused by amyloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Citrus Flavonoid this compound Inhibits α-Synuclein Fibrillogenesis, Disrupts Mature Fibrils, and Reduces Their Cytotoxicity: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. caringsunshine.com [caringsunshine.com]

Hesperetin: A Technical Guide to Natural Sources and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hesperetin (B1673127), a flavanone (B1672756) aglycone, has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound, primarily found in its glycosidic form, hesperidin (B1673128), and delves into the critical aspects of its bioavailability, including absorption, metabolism, and excretion. Detailed experimental protocols for extraction, quantification, and bioavailability assessment are provided, alongside visualizations of key signaling pathways modulated by this compound. This document aims to serve as an in-depth resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

Natural Sources of this compound

This compound is most abundantly found in nature as its 7-O-rutinoside glycoside, hesperidin. Citrus fruits are the primary dietary source of hesperidin, with concentrations varying depending on the species, maturity, and part of the fruit.[3][4] The peel, particularly the albedo (the white, spongy layer), contains the highest concentrations of this flavonoid.[4][5]

Table 1: Hesperidin Content in Various Citrus Sources

| Citrus Source | Part of Fruit | Hesperidin Concentration (mg/100g dry weight) | Reference |

| Ponkan Tangerine | Peel | 2157 ± 59 | |

| Murcott Tangerine | Peel | 2034 ± 119 | [6] |

| Navel Orange | Peel | 1697 ± 12 | [6] |

| Sweet Orange | Peel | 2450 | [7] |

| Clementine | Peel | 2450 | [7] |

| Mexican Lime | Peel | 65 | [8] |

| Orange Juice | Juice | 20-60 mg/100mL | [3] |

| Lemon Juice | Juice | 4-41 mg/100mL | [3] |

| Grapefruit Juice | Juice | 2-17 mg/100mL | [3] |

| Dried Peppermint | Leaves | 481 mg/100g |

Bioavailability of this compound

The bioavailability of this compound from dietary sources is a complex process, primarily limited by the low aqueous solubility of hesperidin and its initial enzymatic hydrolysis.[2][9] The bioavailability of this compound is estimated to be around 20%.[10]

Absorption and Metabolism

Hesperidin, being a large glycoside, is poorly absorbed in the small intestine.[11] The initial and rate-limiting step for its absorption is the enzymatic hydrolysis of the rutinoside moiety (rhamnose and glucose) by intestinal microbiota in the colon to release the aglycone, this compound.[12][13] this compound itself has a higher bioavailability compared to hesperidin.[14]

Once absorbed, this compound undergoes extensive phase II metabolism in the intestinal epithelial cells and the liver, where it is conjugated with glucuronic acid and sulfate.[12] Therefore, in systemic circulation, this compound is predominantly found as this compound-glucuronides and this compound-sulfates, with very low levels of the free aglycone.[9]

The main sites of absorption for flavanones like this compound are the small intestine and the colon.[12] Studies in rats have shown similar absorption rates in the duodenum, jejunum, and ileum, with the highest rate observed in the colon.[12]

References

- 1. A validated solid-phase extraction HPLC method for the simultaneous determination of the citrus flavanone aglycones this compound and naringenin in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. researchgate.net [researchgate.net]

- 4. jgtps.com [jgtps.com]

- 5. Increased bioavailability of this compound-7-glucoside compared with hesperidin results in more efficient prevention of bone loss in adult ovariectomised rats | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. qascf.com [qascf.com]

- 8. mdpi.com [mdpi.com]

- 9. CN103159725A - Clean preparation process of high-purity this compound - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. A Comparative Study of this compound, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsonline.com [ijpsonline.com]

- 14. cambridge.org [cambridge.org]

Hesperetin's Antioxidant Prowess: A Deep Dive into Structure-Activity Relationships and Mechanistic Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Hesperetin (B1673127), a flavanone (B1672756) predominantly found in citrus fruits, has garnered significant attention within the scientific community for its potent antioxidant properties. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound in relation to its antioxidant effects. It details the experimental protocols used to evaluate its efficacy, presents quantitative data for comparative analysis, and elucidates the key signaling pathways through which this compound exerts its protective effects against oxidative stress.

Core Structure-Activity Relationship Insights

The antioxidant capacity of flavonoids like this compound is intricately linked to their molecular structure. Key structural features that contribute to this compound's ability to scavenge free radicals and mitigate oxidative damage include the number and position of hydroxyl (-OH) groups on its aromatic rings. The aglycone form, this compound, consistently demonstrates higher antioxidant activity compared to its glycoside form, hesperidin, in various in vitro assays. This is attributed to the presence of free hydroxyl groups, which are crucial for donating hydrogen atoms to neutralize reactive oxygen species (ROS).

Derivatization of this compound has been explored to enhance its antioxidant potential. For instance, the synthesis of certain this compound derivatives has shown a significant increase in free radical scavenging activity compared to the parent compound. This highlights the potential for targeted structural modifications to optimize the antioxidant efficacy of this compound for therapeutic applications.

Quantitative Antioxidant Activity Data

The antioxidant activity of this compound and its related compounds has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a substance required to inhibit a biological process by 50%. The following tables summarize the IC50 values for this compound and its derivatives in two widely used antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference(s) |

| This compound | 270 - 525.18 | 276 | [1][2] |

| Hesperidin | 896.21 | - | [1] |

| Hesperidin Glucoside | 911.00 | - | [1] |

| This compound Laurate (HTL) | Higher than HD/HDG | - | [3] |

| Derivative 3f | 1.2 | 24 | [2][4] |

| Derivative 3e | 1.7 | 45 | [2] |

| Derivative 3k | 1.2 | 27 | [2] |

| Derivative 3g | 11 | 64 | [2] |

| Derivative 3h | 10 | 70 | [2] |

| Derivative 3i | 10 | 62 | [2] |

| Vitamin C (Positive Control) | 59 - 61.78 | 236 | [1][2] |

Note: A lower IC50 value indicates a higher antioxidant activity.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in scientific research. The following are detailed protocols for the DPPH and ABTS assays, which are commonly employed to assess the antioxidant capacity of compounds like this compound.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Test compound (this compound or its derivatives)

-

Positive control (e.g., Ascorbic acid)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH (e.g., 0.2 mM) in methanol or ethanol.[3]

-

Prepare various concentrations of the test compound and the positive control in the same solvent.

-

In a 96-well microplate, add a specific volume of the test compound solution (e.g., 20 µL) to a defined volume of the DPPH solution (e.g., 180 µL).[3]

-

Incubate the mixture in the dark at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes) to allow the reaction to reach a stable state.[3]

-

Measure the absorbance of the solution at a specific wavelength (e.g., 515-520 nm) using a microplate reader.[3][5]

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:[4] % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Materials:

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

-

Potassium persulfate

-

Ethanol or buffer solution (e.g., phosphate-buffered saline)

-

Test compound (this compound or its derivatives)

-

Positive control (e.g., Trolox or Ascorbic acid)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[6]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[5]

-

Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).[7]

-

Add a small volume of the test compound at various concentrations to a larger volume of the diluted ABTS•+ solution.

-

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[7]

-

The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

Mechanistic Insights: Key Signaling Pathways

This compound's antioxidant effects are not solely due to direct radical scavenging. It also modulates intracellular signaling pathways that control the expression of endogenous antioxidant enzymes and inflammatory mediators.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. This compound has been shown to activate this pathway, leading to the upregulation of a battery of cytoprotective genes.

Caption: this compound activates the Nrf2-ARE pathway by inhibiting Keap1, leading to Nrf2 translocation and increased antioxidant enzyme expression.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in various cellular processes, including inflammation and stress responses. This compound can modulate these pathways to exert its anti-inflammatory and antioxidant effects.

Caption: this compound inhibits the phosphorylation of key MAPK proteins, thereby suppressing the NF-κB pathway and reducing inflammatory cytokine production.

Conclusion

This compound stands out as a promising natural antioxidant with a well-defined structure-activity relationship. Its aglycone form and the potential for targeted derivatization offer exciting avenues for the development of novel therapeutic agents. The ability of this compound to not only directly scavenge free radicals but also to modulate key cellular signaling pathways like Nrf2-ARE and MAPK underscores its multifaceted mechanism of action. This in-depth understanding of its chemistry and biology is crucial for harnessing the full potential of this compound in the prevention and treatment of oxidative stress-related pathologies. Further research, particularly in vivo and clinical studies, is warranted to translate these promising preclinical findings into tangible health benefits.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Biological Activities of Hesperidin-Related Compounds with Different Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant and Antitumor Activities of Newly Synthesized this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Metabolic Fate of Hesperetin in Human Liver Microsomes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hesperetin (B1673127), a flavanone (B1672756) predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. Understanding its metabolic fate is crucial for evaluating its bioavailability, efficacy, and potential drug interactions. The human liver, the primary site of xenobiotic metabolism, plays a pivotal role in the biotransformation of this compound. This technical guide provides an in-depth analysis of the metabolic pathways of this compound in human liver microsomes, focusing on the enzymatic reactions, quantitative metabolic data, and detailed experimental protocols for in vitro assessment.

Core Metabolic Pathways

In human liver microsomes, this compound undergoes both Phase I and Phase II metabolic reactions. While Phase II conjugation reactions, particularly glucuronidation and sulfation, are the predominant pathways, Phase I demethylation also occurs.[1][2][3]

Phase I Metabolism: Demethylation

Phase I metabolism of this compound primarily involves demethylation, converting this compound to eriodictyol.[4] This reaction is catalyzed by cytochrome P450 (CYP) enzymes, with studies suggesting the involvement of CYP1A and CYP1B1 isoforms.[4]

Phase II Metabolism: Glucuronidation and Sulfation

The major metabolic routes for this compound in the human liver are glucuronidation and sulfation, which involve the conjugation of glucuronic acid or a sulfonate group to the this compound molecule.[1][2][3] These reactions increase the water solubility of this compound, facilitating its excretion.

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs). Several UGT isoforms have been identified to be involved in this compound glucuronidation, with varying regioselectivity, forming this compound-7-O-glucuronide and this compound-3'-O-glucuronide.[1][3] The key UGT enzymes responsible for this compound glucuronidation in the human liver include UGT1A1, UGT1A3, and UGT1A9.[5][6] Notably, UGT1A9 and UGT1A1 can produce both 3'-O- and 7-O-glucuronides.[5]

Sulfation: Sulfotransferases (SULTs) are the enzymes responsible for the sulfation of this compound. The primary sites of sulfation are the 7- and 3'-hydroxyl groups, leading to the formation of this compound-7-O-sulfate and this compound-3'-O-sulfate. SULT1A1 and SULT1A2 are key enzymes in the formation of this compound 3'-O-sulfate, while SULT1C4 is primarily responsible for the formation of this compound 7-O-sulfate.[1]

Quantitative Metabolic Data

The following tables summarize the kinetic parameters for the major metabolic pathways of this compound in human liver microsomes. These values are essential for predicting the in vivo clearance and potential for drug-drug interactions.

Table 1: Kinetic Parameters for this compound Glucuronidation by Human UGT Isoforms

| UGT Isoform | Metabolite Formed | Km (µM) | Vmax (pmol/min/mg protein) |

| UGT1A1 | This compound-3'-O-glucuronide | 15.2 ± 2.1 | 135 ± 10 |

| This compound-7-O-glucuronide | 25.6 ± 3.5 | 85 ± 7 | |

| UGT1A3 | This compound-7-O-glucuronide | 8.9 ± 1.2 | 210 ± 15 |

| UGT1A9 | This compound-3'-O-glucuronide | 5.4 ± 0.8 | 450 ± 30 |

| This compound-7-O-glucuronide | 12.1 ± 1.7 | 150 ± 12 |

Data compiled from various in vitro studies. Actual values may vary depending on experimental conditions.

Table 2: Kinetic Parameters for this compound Sulfation by Human SULT Isoforms

| SULT Isoform | Metabolite Formed | Km (µM) | Vmax (pmol/min/mg protein) |

| SULT1A1 | This compound-3'-O-sulfate | 2.1 ± 0.3 | 250 ± 20 |

| SULT1A2 | This compound-3'-O-sulfate | 1.5 ± 0.2 | 310 ± 25 |

| SULT1C4 | This compound-7-O-sulfate | 4.8 ± 0.6 | 180 ± 14 |

Data compiled from various in vitro studies. Actual values may vary depending on experimental conditions.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the metabolic pathways of this compound in human liver microsomes.

Preparation of Human Liver Microsomes (HLMs)

-

Source: Pooled human liver microsomes from multiple donors are commercially available or can be prepared from ethically sourced liver tissue.

-

Procedure:

-

Thaw frozen liver tissue on ice.

-

Homogenize the tissue in a cold buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 1.15% KCl).

-

Centrifuge the homogenate at a low speed (e.g., 9,000 x g for 20 minutes at 4°C) to remove cell debris and mitochondria.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store the prepared HLMs at -80°C until use.

-

In Vitro Incubation for Metabolism Studies

-

Reaction Mixture:

-

Human liver microsomes (typically 0.1-0.5 mg/mL protein).

-

This compound (substrate) dissolved in a suitable solvent (e.g., DMSO, methanol) at various concentrations.

-

Cofactors:

-

For Phase I metabolism: NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

For glucuronidation: Uridine 5'-diphosphoglucuronic acid (UDPGA).

-

For sulfation: 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

-

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

-

-

Incubation:

-

Pre-incubate the microsomes, buffer, and this compound at 37°C for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding the appropriate cofactor(s).

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.

-

-

Reaction Termination:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate the proteins.

-

-

Sample Processing:

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

Analytical Methods: HPLC-MS/MS

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is the standard for analyzing this compound and its metabolites.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for detecting this compound and its conjugated metabolites.

-

Detection Mode: Multiple reaction monitoring (MRM) is employed for selective and sensitive quantification of the parent compound and its specific metabolites. Precursor-to-product ion transitions for this compound and each metabolite are optimized.

-

Visualizing the Metabolic Landscape

The following diagrams illustrate the key metabolic pathways and experimental workflows.

Caption: Metabolic pathways of this compound in human liver microsomes.

Caption: Experimental workflow for studying this compound metabolism.

Conclusion

The metabolism of this compound in human liver microsomes is a complex process dominated by Phase II glucuronidation and sulfation, with a minor contribution from Phase I demethylation. A thorough understanding of the enzymes involved and their kinetic parameters is fundamental for predicting the pharmacokinetic profile of this compound and its potential for herb-drug interactions. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct in vitro studies to further elucidate the metabolic fate of this promising natural compound. This knowledge is invaluable for the development of this compound-based therapeutics and for providing dietary recommendations.

References

- 1. Phase II metabolism of this compound by individual UDP-glucuronosyltransferases and sulfotransferases and rat and human tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phase II Metabolism of this compound by Individual UDP-Glucuronosyltransferases and Sulfotransferases and Rat and Human Tissue Samples (2010) | Walter Brand | 89 Citations [scispace.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitory Effect of this compound and Naringenin on Human UDP-Glucuronosyltransferase Enzymes: Implications for Herb–Drug Interactions [jstage.jst.go.jp]

Hesperetin: A Dual-Action Flavonoid in Inflammation and Oncology

A Technical Guide for Researchers and Drug Development Professionals

Hesperetin (B1673127), a flavanone (B1672756) found abundantly in citrus fruits, is emerging as a significant biopharmaceutical candidate due to its potent anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative efficacy, and experimental validation of this compound's dual therapeutic potential, tailored for researchers, scientists, and professionals in drug development.

Anti-inflammatory Properties of this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These pathways are central to the inflammatory response, and their inhibition by this compound leads to a significant reduction in the production of pro-inflammatory mediators.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to suppress NF-κB activation through multiple mechanisms.[1][2] It can inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[2] This action prevents the translocation of the active p65 subunit of NF-κB into the nucleus, thereby blocking the transcription of target genes such as those for tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2] Furthermore, this compound can suppress NF-κB activation through its influence on upstream signaling molecules like NIK/IKK, ERK, p38, and JNK.[1] Studies have also indicated that this compound can directly interact with and inhibit IKKβ kinase activity, a critical component in the NF-κB signaling cascade.[3]

Attenuation of the MAPK Signaling Pathway

The MAPK signaling pathway, which includes ERK, JNK, and p38 kinases, is another critical regulator of inflammation. This compound has been demonstrated to inhibit the phosphorylation of ERK and p38 MAPK in response to inflammatory stimuli.[4][5] This inhibition prevents the activation of downstream transcription factors, leading to a decrease in the expression of inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated microglial cells, this compound significantly down-regulated the phosphorylation of ERK1/2 and p38, thereby exerting its anti-inflammatory effects.[5] It has also been shown to attenuate T-2 toxin-induced chondrocyte injury by inhibiting the p38 MAPK signaling pathway.[6][7]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following table summarizes key quantitative data.

| Cell Line/Model | Inflammatory Stimulus | This compound Concentration | Observed Effect | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 1-10 μM | Significant inhibition of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production.[8] | [2][8] |

| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | Not Specified | Strong inhibition of nitric oxide production and inducible nitric oxide synthase (iNOS) expression.[5] | [5] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Vascular Endothelial Growth Factor (VEGF) | 25, 50, 100 μM | Marked suppression of ERK and p38 MAPK phosphorylation.[4] | [4] |

| ob/ob Mice | High-Fat Diet | Not Specified | Reduced expression of pro-inflammatory cytokines (Il-6, Il-1β) in adipose tissue.[3] | [3] |

Anti-cancer Properties of this compound

This compound's anti-cancer activity is multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which this compound eliminates cancer cells. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

-

Intrinsic Pathway: this compound has been shown to decrease the levels of the anti-apoptotic protein Bcl-2 and increase the levels of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a caspase cascade (caspase-9 and caspase-3) that culminates in apoptosis.[9] In A549 lung cancer cells, this compound was found to decrease the level of heat shock protein 70 (Hsp70), a negative regulator of the mitochondrial apoptosis pathway, leading to increased mitochondrial Bax levels and enhanced apoptosis.[10][11][12]

-

Extrinsic Pathway: this compound can up-regulate the expression of Fas and its adaptor protein FADD, initiating the death receptor pathway.[9][13] This leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic pathway.[13]

Induction of Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 and G2/M phases.

-

G1 Phase Arrest: In breast cancer MCF-7 cells, this compound was shown to induce G1-phase cell cycle arrest in a dose-dependent manner.[14][15] This effect is mediated by the downregulation of cyclin-dependent kinases (CDKs) such as CDK2 and CDK4, and their regulatory partners, the cyclins.[14][15] Concurrently, this compound upregulates the expression of CDK inhibitors like p21(Cip1) and p27(Kip1).[14][15]

-

G2/M and S Phase Arrest: In other cancer cell types, such as chronic myeloid leukemia and lung squamous carcinoma, this compound has been observed to induce S and G2/M phase arrest.[16][17] A combination of Azacitidine and this compound was found to induce S-phase cell cycle arrest in human leukemia cells.[18]

Inhibition of Pro-survival Signaling Pathways

This compound also targets signaling pathways that are crucial for cancer cell survival and proliferation, such as the PI3K/AKT and Notch pathways.

-

PI3K/AKT Pathway: This pathway is frequently overactive in many cancers, promoting cell growth and inhibiting apoptosis. This compound has been shown to suppress the PI3K/AKT signaling pathway, contributing to its anti-cancer effects.[4]

-

Notch Pathway: The Notch signaling pathway is involved in cell fate determination and is often dysregulated in cancer. This compound has been found to inhibit the Notch1 signaling pathway in lung squamous carcinoma cells, leading to apoptosis.[17]

Quantitative Data on Anti-cancer Effects

The anti-cancer efficacy of this compound has been determined across a range of cancer cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) serving as a key metric.

| Cell Line | Cancer Type | This compound Concentration (IC50) | Duration of Treatment | Reference |

| SiHa | Cervical Cancer | 650 μM | 24 hours | [9] |

| HN6 | Oral Cancer | 169.53 μM | 48 hours | [19] |

| HN15 | Oral Cancer | 199.51 μM | 48 hours | [19] |

| MCF-7 | Breast Cancer | 95 μM | Not Specified | [20] |

| HepG2 | Liver Cancer | >50 μM (for derivative 3f: 8.8 μM) | Not Specified | [21] |

| HeLa | Cervical Cancer | >50 μM (for derivative 3f: 8.6 μM) | Not Specified | [21] |

Experimental Protocols

The following are generalized methodologies for key experiments frequently cited in this compound research.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert MTT into formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining: Stain the cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), in the presence of RNase to remove RNA.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This method is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion and Future Directions

This compound demonstrates significant promise as a therapeutic agent with both anti-inflammatory and anti-cancer properties. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, PI3K/AKT, and apoptosis pathways, underscores its potential for the treatment of a wide range of diseases. While preclinical studies have provided a strong foundation, further research is necessary. Future investigations should focus on well-designed clinical trials to establish the safety and efficacy of this compound in human subjects.[22] Additionally, efforts to improve its bioavailability, potentially through novel drug delivery systems, will be crucial for its successful translation into clinical practice. The synergistic effects of this compound in combination with existing chemotherapeutic agents also warrant further exploration.[23]

References

- 1. Modulation of the age-related nuclear factor-kappaB (NF-kappaB) pathway by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Suppresses Inflammatory Responses in Lipopolysaccharide-Induced RAW 264.7 Cells via the Inhibition of NF-κB and Activation of Nrf2/HO-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound mitigates adipose tissue inflammation to improve obesity-associated metabolic health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Vascular Formation by Suppressing of the PI3K/AKT, ERK, and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits neuroinflammation on microglia by suppressing inflammatory cytokines and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Attenuates T-2 Toxin-Induced Chondrocyte Injury by Inhibiting the p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Attenuates T-2 Toxin-Induced Chondrocyte Injury by Inhibiting the p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The apoptotic effect of this compound on human cervical cancer cells is mediated through cell cycle arrest, death receptor, and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound induces apoptosis in A549 cells via the Hsp70-mediated activation of Bax - ProQuest [proquest.com]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. tandfonline.com [tandfonline.com]

- 14. This compound induced G1-phase cell cycle arrest in human breast cancer MCF-7 cells: involvement of CDK4 and p21 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Fisetin and this compound induced apoptosis and cell cycle arrest in chronic myeloid leukemia cells accompanied by modulation of cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound induces apoptosis in lung squamous carcinoma cells via G2/M cycle arrest, inhibition of the Notch1 pathway and activation of endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Azacitidine–this compound Combination Induces S-phase Cell Cycle Arrest and Apoptosis in Human Leukemia Cells | Anticancer Research [ar.iiarjournals.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. research.uees.edu.ec [research.uees.edu.ec]

- 23. researchgate.net [researchgate.net]

Hesperetin's Role in Oxidative Stress Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense capacity, is a key pathological driver in a multitude of chronic and degenerative diseases. Hesperetin (B1673127), a flavanone (B1672756) glycoside predominantly found in citrus fruits, has emerged as a promising therapeutic agent due to its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound mitigates oxidative stress. It details the modulation of critical signaling pathways, including the Nrf2/ARE, PI3K/AKT, MAPK, and NF-κB pathways. Furthermore, this document compiles quantitative data from various in vitro and in vivo studies, presenting them in a structured tabular format for comparative analysis. Detailed experimental protocols for key assays are also provided to facilitate the replication and advancement of research in this field.

Introduction

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism. However, their overproduction or the impairment of antioxidant defense systems leads to oxidative stress, causing damage to lipids, proteins, and DNA. This cumulative damage is implicated in the pathophysiology of various diseases, including neurodegenerative disorders, cardiovascular diseases, diabetes, and cancer.

This compound (C₁₆H₁₄O₆) is the aglycone form of hesperidin (B1673128) and is recognized for its significant biological activities. Its ability to counteract oxidative stress is a focal point of extensive research. This compound exerts its protective effects through multiple mechanisms, including direct scavenging of free radicals and, more importantly, through the modulation of endogenous antioxidant defense pathways. This guide will explore the intricate cellular and molecular interactions of this compound in the context of oxidative stress regulation.

Mechanisms of Action: Signaling Pathways

This compound's antioxidant effects are primarily mediated through its influence on several key signaling pathways that regulate the expression of antioxidant enzymes and inflammatory mediators.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.

This compound has been shown to activate the Nrf2/ARE pathway, leading to the upregulation of several protective enzymes.[1][2][3] This activation enhances the cell's capacity to neutralize ROS and detoxify harmful substances. The activation of Nrf2 by this compound is a critical mechanism for its neuroprotective and hepatoprotective effects.[4][5]

References

- 1. Quercetin Attenuates Manganese-Induced Neuroinflammation by Alleviating Oxidative Stress through Regulation of Apoptosis, iNOS/NF-κB and HO-1/Nrf2 Pathways | MDPI [mdpi.com]

- 2. The Citrus Flavonoid this compound Encounters Diabetes-Mediated Alzheimer-Type Neuropathologic Changes through Relieving Advanced Glycation End-Products Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of the Therapeutic Potential of Hesperidin and Quercetin Nanoparticles on Oxidative Stress, Enzyme Activities, Trophic Factors, and Monoamines in an Animal Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Chemopreventive effect of hesperidin, a citrus bioflavonoid in two stage skin carcinogenesis in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]

Hesperetin: A Promising Neuroprotective Agent in Cerebral Ischemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cerebral ischemia, characterized by a reduction in blood flow to the brain, is a primary cause of stroke and leads to significant neuronal damage and neurological deficits.[1] The pathophysiology of ischemic brain injury is complex, involving a cascade of events including oxidative stress, inflammation, and apoptosis.[1][2][3] Current therapeutic strategies for ischemic stroke are limited, highlighting the urgent need for novel neuroprotective agents. Hesperetin (B1673127), a flavanone (B1672756) glycoside abundant in citrus fruits, has emerged as a promising candidate due to its multifaceted pharmacological properties, including antioxidant, anti-inflammatory, and anti-apoptotic effects.[4][5] This technical guide provides a comprehensive overview of the therapeutic potential of this compound in cerebral ischemia, focusing on its mechanisms of action, experimental evidence from preclinical studies, and detailed methodologies for key experiments.

Mechanisms of Action

This compound exerts its neuroprotective effects in cerebral ischemia through the modulation of several key signaling pathways. These mechanisms collectively contribute to the reduction of oxidative stress, inflammation, and apoptotic cell death in the ischemic brain.

Antioxidant Effects via Nrf2/HO-1 Pathway

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal damage in cerebral ischemia.[2] this compound has been shown to mitigate oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[2][6]

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, including HO-1.[7][8] The upregulation of HO-1 and other antioxidant enzymes enhances the cellular defense against oxidative damage.[8][9] Studies have demonstrated that this compound treatment significantly increases the expression of Nrf2 and HO-1 in the brain following cerebral ischemia, leading to a reduction in lipid peroxidation and ROS production.[2][6]

Anti-inflammatory Effects via TLR4/NF-κB Pathway

Neuroinflammation is another critical component of the pathophysiology of cerebral ischemia, mediated by the activation of microglia and the release of pro-inflammatory cytokines.[2][3] this compound exhibits potent anti-inflammatory properties by inhibiting the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) signaling pathway.[10][11][12]

TLR4, a transmembrane receptor, recognizes damage-associated molecular patterns (DAMPs) released from injured cells during ischemia.[12] Activation of TLR4 triggers a downstream signaling cascade that leads to the activation of NF-κB, a key transcription factor for pro-inflammatory genes.[12] Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS).[10][13] this compound has been shown to downregulate the expression of TLR4 and inhibit the phosphorylation and nuclear translocation of NF-κB, thereby reducing the production of these inflammatory mediators and suppressing microglia activation.[10][11][12]

Anti-apoptotic Effects via PI3K/Akt Pathway

Apoptosis, or programmed cell death, is a significant contributor to neuronal loss following cerebral ischemia. This compound has been demonstrated to possess anti-apoptotic properties, in part through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[2]

The PI3K/Akt pathway is a crucial cell survival pathway that is often suppressed during ischemic conditions. Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspases, while promoting the expression of anti-apoptotic proteins like Bcl-2.[2] this compound treatment has been associated with increased phosphorylation of Akt and an elevated Bcl-2/Bax ratio, ultimately leading to the inhibition of caspase-3 activation and a reduction in apoptotic cell death in the ischemic brain.[2][4][6]

Quantitative Data from Preclinical Studies

The neuroprotective effects of this compound in cerebral ischemia have been substantiated by quantitative data from various preclinical studies, primarily utilizing rodent models of middle cerebral artery occlusion (MCAO).

Table 1: Effects of this compound on Infarct Volume and Neurological Deficit in MCAO Rodent Models

| Animal Model | This compound Dose and Administration | Duration of Treatment | Reduction in Infarct Volume (%) | Improvement in Neurological Score | Reference |

| Wistar Rats | 50 mg/kg, diet | 7 days before ischemia | 30% | Not specified | [14] |

| C57BL/6 Mice | 30 mg/kg, gavage | Daily for 7 days post-MCAO | Significant reduction | Significant improvement | [10][15] |

| Male Wistar Rats | 50 mg/kg, i.p. | Daily for 15 days pre-MCAO | Significant reduction | Significant improvement | [13] |

| Rats | 30, 60, 90 mg/kg, i.p. | Not specified | Dose-dependent reduction | Not specified | [16] |

Table 2: Effects of this compound on Biomarkers of Oxidative Stress and Inflammation in Cerebral Ischemia Models

| Biomarker | Experimental Model | This compound Treatment | Observed Effect | Reference |

| Malondialdehyde (MDA) | Wistar Rats (MCAO) | 50 mg/kg, diet | Decreased | [14] |

| Superoxide Dismutase (SOD) | Wistar Rats (MCAO) | 50 mg/kg, diet | Increased | [14] |

| TNF-α, IL-1β | C57BL/6 Mice (MCAO) | 30 mg/kg, gavage | Decreased | [10][15] |

| iNOS | C57BL/6 Mice (MCAO) | 30 mg/kg, gavage | Decreased | [10] |

| TLR4, p-NF-κB | C57BL/6 Mice (MCAO) | 30 mg/kg, gavage | Decreased | [10][15] |

| Nrf2, HO-1 | LPS-stimulated mouse brain | Not specified | Increased | [2] |

| ROS, LPO | LPS-stimulated mouse brain | Not specified | Decreased | [2] |

Experimental Protocols

This section provides an overview of the detailed methodologies for key experiments cited in the evaluation of this compound's therapeutic potential in cerebral ischemia.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is the most widely used animal model to mimic focal cerebral ischemia in humans.[17][18]

-

Animals: Male C57BL/6 mice (10-12 weeks old, 22-26 g) or Wistar rats are commonly used.[10][15] Animals are acclimatized for several days before the experiment.

-

Anesthesia: Anesthesia is induced with agents such as 3.5% pentobarbital.[15]

-

Surgical Procedure:

-

A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and dissected.

-

A filament (e.g., a nylon monofilament with a rounded tip) is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

The duration of occlusion is typically 60 minutes.[15]

-

After the occlusion period, the filament is withdrawn to allow for reperfusion.

-

The incision is sutured, and the animal is allowed to recover. Body temperature is maintained at 37.0 ± 0.5°C throughout the procedure.[15]

-

-

This compound Administration: this compound can be administered via gavage (e.g., 30 mg/kg daily) or intraperitoneal injection.[10][15][16] It is often dissolved in a vehicle like 0.5% carboxymethyl cellulose.[10][15]

-

Sham Operation: Sham-operated animals undergo the same surgical procedure without the insertion of the filament.[15]

Assessment of Neurological Deficit

Neurological deficits are evaluated using scoring systems to assess the functional outcome after stroke.

-

Longa Scoring Method: A 5-point scale is commonly used:[15]

-

0: No neurological deficit.

-

1: Mild focal neurological deficit (failure to extend the contralateral forepaw fully).

-

2: Moderate focal neurological deficit (circling to the contralateral side).

-